molecular formula C16H16N6O2 B2952724 N-((4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide CAS No. 1797736-44-7

N-((4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide

Cat. No.: B2952724
CAS No.: 1797736-44-7
M. Wt: 324.344
InChI Key: ZGCOMDGGLVQFKP-UHFFFAOYSA-N
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Description

This compound is a type of 1,2,4-triazole derivative . These derivatives are known for their potential as anticancer agents . Some of them have shown potent inhibitory activities against certain cancer cell lines .


Synthesis Analysis

The synthesis of similar 1,2,4-triazole derivatives has been reported in the literature . They are typically synthesized under solvothermal conditions by the reaction of bis (4- (4H-1,2,4-triazol-4-yl)phenyl)methane and varied metal salts .


Molecular Structure Analysis

The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis . For example, the IR absorption spectra of some derivatives were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve the reaction of bis (4- (4H-1,2,4-triazol-4-yl)phenyl)methane and varied metal salts under solvothermal conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be analyzed using various spectroscopic techniques. For instance, the IR absorption spectra of some derivatives were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .

Scientific Research Applications

Organic Synthesis Methodologies

The compound is part of a broader category of heterocyclic compounds that have been the subject of extensive research due to their potential in various applications, including as intermediates in organic synthesis. For example, Ledenyova et al. (2018) explored the unexpected reaction mechanisms of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, revealing insights into their chemical reactivity through an ANRORC rearrangement process. This study underscores the compound's role in facilitating novel synthetic pathways for generating complex heterocyclic structures, potentially useful in drug development and other areas of chemistry (Ledenyova et al., 2018).

Antimicrobial and Anticancer Applications

Compounds related to N-((4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide have been investigated for their potential in treating various diseases. Riyadh et al. (2013) describe the synthesis of triazole, triazolo[5,1-c][1,2,4]triazine, and pyrazolo[5,1-c][1,2,4]triazine derivatives, demonstrating some of these compounds' significant anticancer and antimicrobial activities. This suggests the possibility of the parent compound or its derivatives being useful in developing new therapeutic agents (Riyadh et al., 2013).

Anti-Influenza Virus Activity

Hebishy et al. (2020) focused on the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, including pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine derivatives, which exhibited remarkable antiavian influenza virus activity. This research points to the potential use of such compounds in antiviral therapies, especially against the H5N1 strain of the influenza virus, showcasing the versatility of these heterocyclic compounds in addressing viral pathogens (Hebishy et al., 2020).

Herbicide Development

In the agricultural sector, compounds similar to this compound have been studied for their herbicidal activity. Li et al. (2008) synthesized a series of 3H-pyrazolo[3,4-d][1,2,3]triazin-4-one derivatives, finding some exhibited excellent herbicidal activity and strong inhibition against protoporphyrinogen oxidase in vitro. This indicates potential applications in developing new herbicides, further highlighting the compound's utility beyond pharmaceuticals (Li et al., 2008).

Safety and Hazards

The safety of these compounds was evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Properties

IUPAC Name

N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O2/c23-16(13-9-15-22(20-13)7-4-8-24-15)17-10-14-19-18-11-21(14)12-5-2-1-3-6-12/h1-3,5-6,9,11H,4,7-8,10H2,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGCOMDGGLVQFKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)C(=O)NCC3=NN=CN3C4=CC=CC=C4)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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